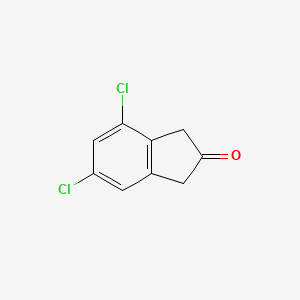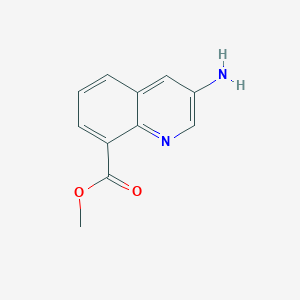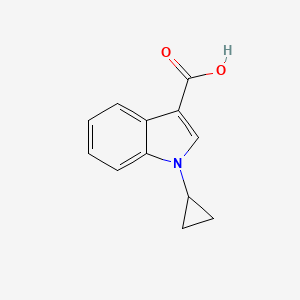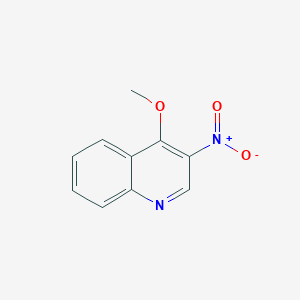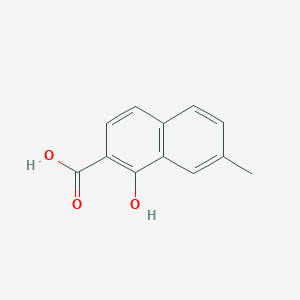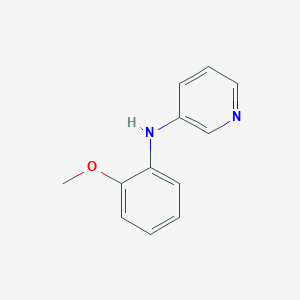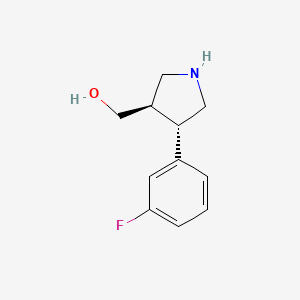
2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.206 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a butyl-substituted hydrazine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to enhance efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: Another related compound with a simpler structure, often used in different research contexts.
Uniqueness: 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its butyl substitution, which imparts specific chemical and physical properties that can be advantageous in certain applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial settings.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-butyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)7(9(13)14)4-5-10-11/h4-5H,2-3,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
LYKRXVRMMMTXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=CC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)
![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)

![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)
